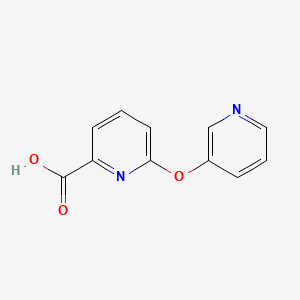

6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid

Description

Historical Context and Development

The synthesis of this compound emerged alongside advancements in pyridine chemistry during the late 20th century. Early methods for functionalizing pyridine rings, such as those described in esterification patents, laid the groundwork for developing complex derivatives. The compound’s CAS registry (149528-26-7) indicates its formal recognition in chemical databases by the early 1990s, coinciding with increased interest in pyridine-based intermediates for pharmaceutical applications. Key innovations in nucleophilic aromatic substitution reactions enabled the efficient coupling of 3-hydroxypyridine with halogenated pyridinecarboxylic acids, a strategy still employed in modern syntheses.

Significance in Heterocyclic Chemistry

As a bis-heterocyclic compound, this compound bridges pyridine chemistry with ether and carboxylic acid functionalities. The pyridin-3-yloxy group introduces steric and electronic effects that modulate reactivity at both ring systems, while the carboxylic acid moiety provides a handle for further derivatization. This dual functionality makes the compound valuable for:

- Constructing metal-organic frameworks (MOFs) via coordination with transition metals

- Serving as a precursor for amide and ester derivatives in drug discovery

- Studying intramolecular hydrogen bonding effects on aromatic system stability

The compound’s ability to participate in π-π stacking interactions further enhances its utility in designing supramolecular architectures.

Structural Classification and Nomenclature

The systematic IUPAC name This compound precisely describes its structure:

- A central pyridine ring numbered such that the carboxylic acid (-COOH) occupies position 2

- A pyridin-3-yloxy substituent (-O-C5H4N) at position 6

Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C11H8N2O3 |

| Molecular weight | 216.19 g/mol |

| Hydrogen bond donors | 1 (carboxylic acid -OH) |

| Hydrogen bond acceptors | 5 (3 pyridine N, 2 ether O) |

The planar arrangement of the two pyridine rings facilitates conjugation effects, while the ether linkage imposes torsional strain that influences molecular conformation.

Research Importance within Pyridine Derivatives

Among pyridine derivatives, this compound occupies a niche due to its:

- Synthetic versatility : The carboxylic acid group enables facile conversion to acid chlorides, amides, and esters under standard conditions.

- Coordination chemistry potential : The pyridine nitrogen atoms and carboxylate group can bind metal centers in multiple configurations, as demonstrated in related structures.

- Bioisosteric properties : Serves as a structural analog for natural heterocycles in medicinal chemistry projects, particularly in kinase inhibitor design.

Recent studies highlight its role in synthesizing sulfated pyridine derivatives, where the 6-position’s reactivity allows selective functionalization without disturbing the carboxylic acid group. This specificity makes it indispensable for creating libraries of structurally related compounds for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

6-pyridin-3-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-4-1-5-10(13-9)16-8-3-2-6-12-7-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDQGILRGNJBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid typically involves the reaction of 3-hydroxypyridine with 2-chloropyridine-6-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the chlorinated carbon of 2-chloropyridine-6-carboxylic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridinecarboxylic Acid Derivatives

Structural and Functional Group Variations

The primary analogs for comparison include:

- Methyl ester isomers (L1–L4) : 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers (L1–L4), which feature methyl substituents at varying positions (ortho, meta, para) on the pyridine ring and an amide linkage instead of an ether group .

- Herbicidal pyridinecarboxylates: Compounds like methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, used in agricultural formulations .

- Antimicrobial amides: Pyridine-2-carboxylic acid derivatives with aryl ester or substituted amide groups, noted for their biological activity .

Table 1: Key Structural Differences

| Compound | Substituent Position | Functional Group | Key Structural Feature |

|---|---|---|---|

| 6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid | 6 (ether linkage) | Carboxylic acid (C2) | Ether-bridged pyridine rings |

| L1–L4 methyl ester isomers | 3, 4, 5, 6 (methyl) | Methyl ester (C2), amide | Methyl substitution on pyridine |

| Herbicidal pyridinecarboxylates | 4-amino, 3-chloro | Methyl ester (C2) | Halogen and methoxy substituents |

| Antimicrobial amides | Variable aryl groups | Amide or ester | Aromatic or heterocyclic moieties |

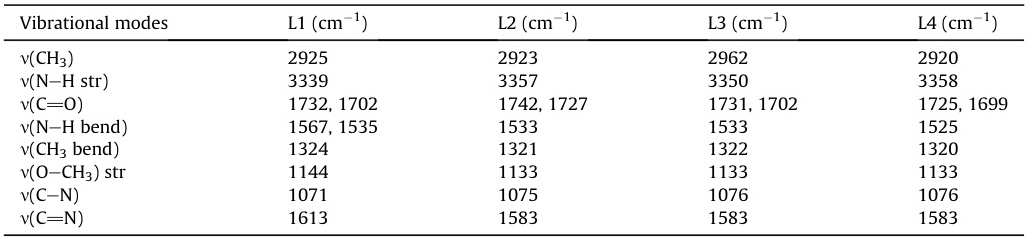

Spectroscopic Properties

FTIR and NMR data for L1–L4 highlight the impact of methyl substitution on vibrational and electronic environments:

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester/amide) and ~1250 cm⁻¹ (C–N stretch) .

- ¹H NMR : Methyl groups in L1–L4 appear as singlets or triplets between δ 2.3–2.6 ppm, while aromatic protons range from δ 7.0–8.5 ppm .

- ¹³C NMR : Carbonyl carbons (ester/amide) resonate at ~165–170 ppm, with pyridine ring carbons between 120–150 ppm .

In contrast, this compound would exhibit distinct shifts due to its ether linkage and carboxylic acid group. For example:

- FTIR : Broad O–H stretch (~2500–3500 cm⁻¹) from the carboxylic acid and C–O–C stretch (~1200 cm⁻¹).

- NMR : Deshielded aromatic protons near the electron-withdrawing carboxylic acid group (δ >8.5 ppm).

Biological Activity

6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyridin-3-yloxy group and a carboxylic acid functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of bacterial growth through interference with cellular processes.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Anticancer Properties

This compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Induction of apoptosis via caspase activation |

| A549 | 8.2 | Cell cycle arrest at G1 phase |

The observed IC50 values indicate that the compound possesses potent anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays, including COX enzyme inhibition studies. The compound shows promise as an anti-inflammatory agent by inhibiting COX-2 activity.

Inhibition of COX Enzymes

A comparative analysis of the inhibitory effects on COX enzymes is provided below:

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| This compound | 0.05 | Celecoxib | 0.04 |

These findings highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The carboxylic acid group facilitates hydrogen bonding with biological molecules, enhancing binding affinity and specificity. This interaction is crucial for its antimicrobial, anticancer, and anti-inflammatory activities.

Q & A

Basic: What are the standard synthetic routes for 6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation.

- Step 1: Substitution reactions using pyridine derivatives (e.g., 3-hydroxypyridine) with halogenated pyridine carboxylic acids under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2: Oxidation of intermediate alcohols or aldehydes to the carboxylic acid group using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

Critical Conditions: - Temperature control (60–80°C) to avoid side reactions.

- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyridine ring substitution pattern and ether linkage. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .

- HPLC-MS: Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether vibration) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Triangulation of Assays: Validate activity using orthogonal methods (e.g., in vitro enzyme inhibition assays vs. cellular viability assays) to rule out assay-specific artifacts .

- Structural Confirmation: Ensure compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm the absence of degradation products or stereochemical variations .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for experimental variables (e.g., cell line heterogeneity, solvent effects) .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions like esterification or amide coupling .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities and guide SAR studies .

- QSPR Models: Develop quantitative structure-property relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with reactivity .

Advanced: How can substituent modifications on the pyridine rings influence the compound’s pharmacological activity?

Methodological Answer:

- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility but may reduce metabolic stability. Test via logP measurements and microsomal assays .

- Electron-Withdrawing Groups (e.g., -CF₃): Increase binding affinity to hydrophobic enzyme pockets. Validate via isothermal titration calorimetry (ITC) .

- Steric Effects: Introduce bulky substituents (e.g., isopropyl) to assess conformational constraints on target binding. Use X-ray crystallography or molecular dynamics simulations .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Flow Chemistry: Optimize continuous flow reactors for high-yield etherification and oxidation steps, reducing reaction time and improving reproducibility .

- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) or pH-controlled extraction for large batches .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress and impurity profiles .

Advanced: How do researchers address conflicting data regarding the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS .

- Buffered Solutions: Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to mimic in vivo environments .

- Stabilizers: Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.